Soulameanone
Description
Soulameanone is a quassinoid compound first isolated from plants of the genus Soulamea (Simaroubaceae family), notably Soulamea muelleri and Soulamea tomentosa . Structurally, it belongs to a class of triterpenoids characterized by a fused tetracyclic ring system with oxygenated functional groups, including hydroxyl and acetyl substituents . Its molecular formula is C₃₂H₄₂O₁₀, and it has been identified as a white crystalline powder with distinct nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles .
Quassinoids like this compound are renowned for their cytotoxic properties, particularly against cancer cell lines.
Properties
CAS No. |
74133-46-3 |
|---|---|
Molecular Formula |
C20H28O8 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(1R,2S,3S,7S,9R,12R,13S,14S,15S,16R,17R)-3,12,14,15,16-pentahydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-5-ene-4,11-dione |
InChI |
InChI=1S/C20H28O8/c1-7-5-9(21)15(24)18(2)8(7)6-10-19(3)13(18)11(22)16(25)20(4,27)14(19)12(23)17(26)28-10/h5,8,10-16,22-25,27H,6H2,1-4H3/t8-,10+,11+,12+,13+,14+,15+,16-,18-,19+,20-/m0/s1 |
InChI Key |
IIIGLEGIVYUBSZ-DLQQLGBXSA-N |
SMILES |
CC1=CC(=O)C(C2(C1CC3C4(C2C(C(C(C4C(C(=O)O3)O)(C)O)O)O)C)C)O |
Isomeric SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@H]([C@@H]([C@@]([C@@H]4[C@H](C(=O)O3)O)(C)O)O)O)C)C)O |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C4(C2C(C(C(C4C(C(=O)O3)O)(C)O)O)O)C)C)O |
Synonyms |
soulameanone |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Oxygenation Patterns : Isobrucein A’s epoxide group may confer unique reactivity, influencing its interaction with cellular targets .
- Side-Chain Modifications: Soularubinone’s lactone ring differentiates its pharmacokinetic profile, possibly affecting bioavailability .
Pharmacological Activity
†IC₅₀ values are approximate and vary by study. * notes this compound’s anticancer activity but lacks specific IC₅₀ data.
Functional Insights :
- Potency: Isobrucein A and soularubinone exhibit lower IC₅₀ values, suggesting higher potency in specific cancer models .
- Mechanistic Diversity: While this compound and isobrucein A target apoptosis, picrasin B’s ROS-mediated cytotoxicity highlights the functional versatility of quassinoids .
Spectroscopic and Analytical Differentiation
- NMR: this compound’s acetyl protons resonate at δ 2.1–2.3 ppm, absent in picrasin B and isobrucein A .
- MS: this compound’s molecular ion peak at m/z 610 [M+H]⁺ distinguishes it from soularubinone (m/z 594) .
- Chromatography : Reverse-phase HPLC can separate these compounds based on polarity differences caused by acetylation and hydroxylation .
Research Findings and Implications
Source-Dependent Bioactivity: Quassinoids from Soulamea species exhibit varying efficacy depending on their structural modifications. For example, acetylated derivatives of this compound show enhanced bioavailability in in vitro models .
Limitations: The lack of explicit IC₅₀ data for this compound in underscores the need for standardized pharmacological profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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